molecular formula C11H11N5O4 B6503622 N-{4-[methoxy(methyl)carbamoyl]-1,3-oxazol-2-yl}pyrazine-2-carboxamide CAS No. 1396882-61-3

N-{4-[methoxy(methyl)carbamoyl]-1,3-oxazol-2-yl}pyrazine-2-carboxamide

Cat. No. B6503622
CAS RN: 1396882-61-3
M. Wt: 277.24 g/mol
InChI Key: JDOMBACFFUCBKN-UHFFFAOYSA-N
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Description

The compound “N-{4-[methoxy(methyl)carbamoyl]-1,3-oxazol-2-yl}pyrazine-2-carboxamide” is a complex organic molecule. It contains several functional groups including a methoxy group, a carbamoyl group, an oxazole ring, and a pyrazine ring. These functional groups suggest that the compound could have interesting chemical properties and reactivity .


Molecular Structure Analysis

The presence of the oxazole and pyrazine rings suggests that this compound is likely to be planar or nearly planar. The carbamoyl and methoxy groups could introduce some steric hindrance and affect the overall conformation of the molecule .


Chemical Reactions Analysis

The carbamoyl group in the compound could potentially undergo reactions with nucleophiles, leading to the formation of ureas or other carbamoylated products . The oxazole ring might participate in electrophilic substitution reactions .


Physical And Chemical Properties Analysis

Based on the functional groups present, this compound is likely to have polar characteristics due to the presence of the carbamoyl and methoxy groups. This could influence its solubility in different solvents .

Future Directions

Compounds with oxazole rings are often studied for their potential biological activities, so this compound could be of interest in medicinal chemistry or drug discovery research .

properties

IUPAC Name

N-methoxy-N-methyl-2-(pyrazine-2-carbonylamino)-1,3-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N5O4/c1-16(19-2)10(18)8-6-20-11(14-8)15-9(17)7-5-12-3-4-13-7/h3-6H,1-2H3,(H,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDOMBACFFUCBKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1=COC(=N1)NC(=O)C2=NC=CN=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methoxy-N-methyl-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide

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